molecular formula C21H22N2O3 B591276 Leepacine CAS No. 135649-95-5

Leepacine

Cat. No. B591276
M. Wt: 350.418
InChI Key: CPDGFAJFDAOTHV-YABVUJTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leepacine is a natural product found in Rhazya stricta with data available.

Scientific Research Applications

  • Chemical Properties and Isolation :

    • Leepacine is identified as a new indole alkaloid isolated from the roots and leaves of Rhazya stricta, along with other alkaloids (Atta-ur-rahman et al., 1991).
  • Potential in Cancer Treatment :

    • Leelamine, a compound related to Leepacine, has shown promising chemopreventive and anti-cancer effects against various cancers such as prostate and breast cancer. It inhibits the activation of signal transducer and activator of transcription 3 (STAT3) and promotes apoptosis in human multiple myeloma cells (Y. Y. Jung et al., 2021).
    • Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport, showing potential in the treatment of advanced-stage cancers (Omer F Kuzu et al., 2014).
    • A review on Leelamine highlights its varied antineoplastic actions and the numerous intracellular targets affected by this agent, which can effectively negate the oncogenic process (Myriam Merarchi et al., 2019).
  • Applications in Traditional Medicine :

    • Leech-centipede medicine, which includes compounds related to Leepacine, has been used in traditional Chinese medicine for diabetic vascular diseases, including diabetic erectile dysfunction. Its mechanism involves inhibiting PKC pathway-related molecules (Ji-sheng Wang et al., 2020).
  • Neuroscientific Research :

    • The medicinal leech, associated with Leepacine research, has been an important experimental preparation in neuroscience research. Studies focus on neuronal mechanisms underlying leech movements, providing insights into behavior and neuronal circuits (W. Kristan et al., 2005).
  • Environmental and Ecophysiological Research :

    • Research on the medicinal leech (Hirudo verbana), relevant to Leepacine studies, involves examining seasonal variability in tissue amino acids, providing insights into their ecophysiological adaptations (L. Chernaya et al., 2015).
  • Surgical and Clinical Applications :

    • Development of a mechanical device to replace medicinal leeches (Hirudo medicinalis), related to Leepacine research, for treating venous congestion. This study contributes to advances in reconstructive surgery and clinical treatments (Michael L Conforti et al., 2002).

properties

CAS RN

135649-95-5

Product Name

Leepacine

Molecular Formula

C21H22N2O3

Molecular Weight

350.418

InChI

InChI=1S/C21H22N2O3/c1-3-11-10-23-15-8-13(11)21(19(25)26-2)16(23)9-20(18(21)24)12-6-4-5-7-14(12)22-17(15)20/h3-7,13,15-17,22H,8-10H2,1-2H3/b11-3+/t13-,15?,16-,17-,20?,21+/m0/s1

InChI Key

CPDGFAJFDAOTHV-YABVUJTLSA-N

SMILES

CC=C1CN2C3CC1C4(C2CC5(C3NC6=CC=CC=C65)C4=O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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